

Physical and chemical properties of Hydroxymetronidazole-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hydroxymetronidazole-d4**

Cat. No.: **B588367**

[Get Quote](#)

Hydroxymetronidazole-d4: A Technical Overview

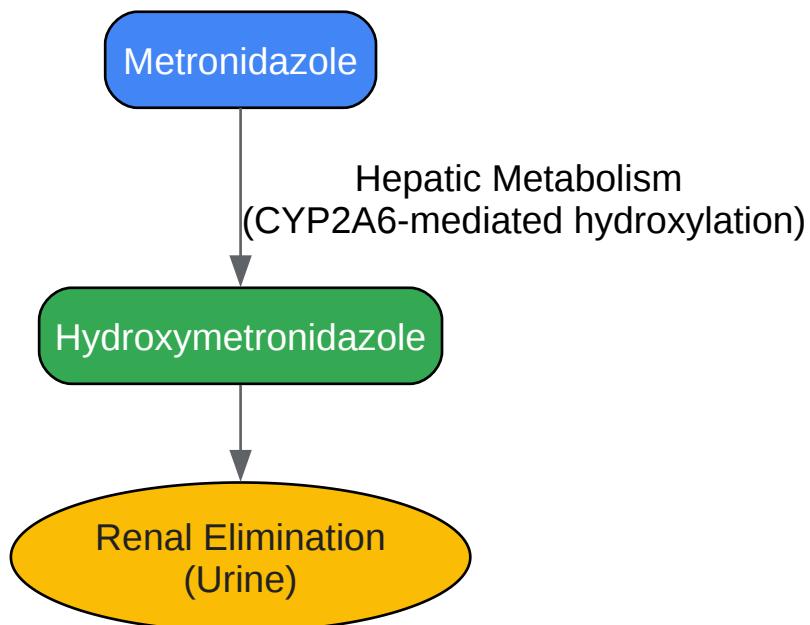
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at the physical and chemical properties of **Hydroxymetronidazole-d4**, a deuterated analog of a primary metabolite of Metronidazole.^[1] ^[2] This isotopically labeled compound is crucial for various research applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).^[2]

Core Physical and Chemical Properties

The fundamental properties of **Hydroxymetronidazole-d4** are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

Property	Value	References
CAS Number	1215071-08-1	[1] [3] [4]
Molecular Formula	C ₆ H ₅ D ₄ N ₃ O ₄	[1] [5]
Molecular Weight	191.18 g/mol	[1] [3] [4] [5]
Exact Mass	191.08441276	[3] [6]
Appearance	Off-White Solid	[1]
Melting Point	118-120°C	[1] [6]
Solubility	Soluble in DMSO and Methanol	[1] [6] [7]
Storage Temperature	-20°C	[1] [6]
Unlabeled CAS No.	4812-40-2	[3] [8]


Computed Chemical Properties

Computational models provide further insight into the molecule's characteristics, which can be predictive of its behavior in biological systems.

Property	Value	References
Topological Polar Surface Area (PSA)	104.1 Å ²	[6]
LogP	-0.20090	[6]
XLogP3	-1.3	[6]
Hydrogen Bond Donor Count	2	[6] [9]
Hydrogen Bond Acceptor Count	5	[6] [9]
Rotatable Bond Count	3	[6] [9]
Complexity	183	[6] [9]

Metabolic Pathway of Metronidazole

Hydroxymetronidazole is the major oxidative metabolite of Metronidazole, an antibacterial and antiprotozoal drug.^{[10][11]} In humans, this biotransformation primarily occurs in the liver. The hydroxylation of Metronidazole to form Hydroxymetronidazole is catalyzed mainly by the cytochrome P450 enzyme CYP2A6.^{[12][13]} The resulting metabolite, along with the parent drug, is then eliminated primarily through urine.^[14] Understanding this pathway is critical for drug metabolism and pharmacokinetic studies.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Metronidazole to Hydroxymetronidazole.

Experimental Protocols

The quantification of **Hydroxymetronidazole-d4**, typically as an internal standard alongside its unlabeled counterpart, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

UPLC-MS/MS Method for Quantitation in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method allows for the simultaneous measurement of Metronidazole and

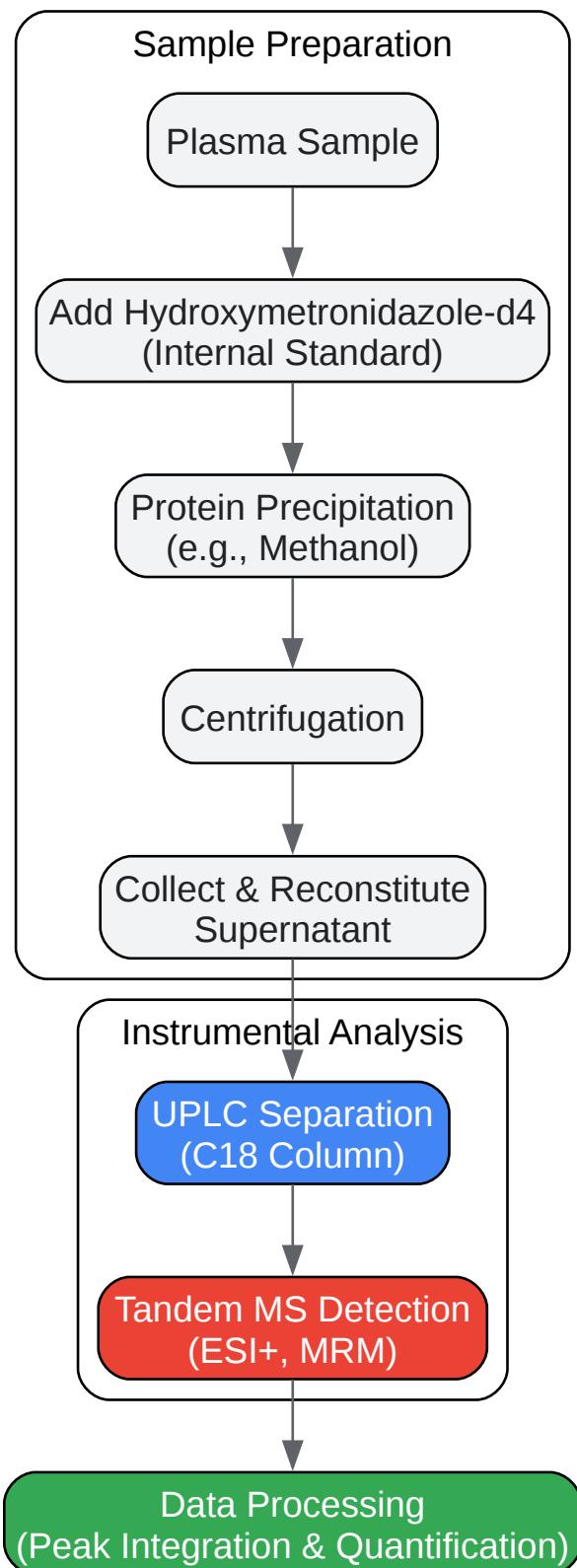
Hydroxymetronidazole in human plasma.[15][16]

1. Sample Preparation (Protein Precipitation):

- A small volume of plasma (e.g., 10 μ L) is used.[16]
- A protein precipitation agent, such as methanol, is added to denature and remove proteins. [17]
- **Hydroxymetronidazole-d4** is added as the internal standard at this stage to account for variability during sample processing and analysis.
- The mixture is centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analytes, is collected, evaporated, and reconstituted in the mobile phase for injection.[17]

2. Chromatographic Separation:

- Column: A reverse-phase column, such as an Acquity UPLC BEH C18 (1.7 μ m, 2.1 \times 100 mm), is used for separation.[15]
- Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol).[15]
- Flow Rate: A typical flow rate is around 0.25 mL/min.[15]


3. Mass Spectrometric Detection:

- Ionization: Positive-ion electrospray ionization (ESI) is a common mode for this analysis.[15]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions.
 - Example Ion Transitions:
 - Metronidazole: m/z 171.85 \rightarrow 127.9[15]

- Hydroxymetronidazole: m/z 187.9 -> 125.9[15]
- **Hydroxymetronidazole-d4** would be monitored using its specific mass transition.

4. Data Analysis:

- The concentration of Hydroxymetronidazole is determined by comparing the peak area ratio of the analyte to the internal standard (**Hydroxymetronidazole-d4**) against a calibration curve.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](#) [usbio.net]
- 2. [medchemexpress.com](#) [medchemexpress.com]
- 3. Hydroxy Metronidazole-d4 | LGC Standards [[lgcstandards.com](#)]
- 4. Hydroxy Metronidazole-d4 | LGC Standards [[lgcstandards.com](#)]
- 5. Hydroxy Metronidazole D4 | CAS No- 1215071-08-1 | Simson Pharma Limited [[simsonpharma.com](#)]
- 6. Hydroxy Metronidazole-d4 | [lookchem](#) [lookchem.com]
- 7. [labsolu.ca](#) [labsolu.ca]
- 8. Hydroxy Metronidazole-d4 | LGC Standards [[lgcstandards.com](#)]
- 9. Page loading... [guidechem.com]
- 10. Disposition and metabolism of metronidazole in patients with liver failure - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 11. Hydroxymetronidazole - Wikipedia [[en.wikipedia.org](#)]
- 12. Gut microbiome affects the metabolism of metronidazole in mice through regulation of hepatic cytochromes P450 expression - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 13. The Role of Human Cytochrome P450 Enzymes in the Formation of 2-Hydroxymetronidazole: CYP2A6 is the High Affinity (Low Km) Catalyst - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 14. [accessdata.fda.gov](#) [accessdata.fda.gov]
- 15. [researchgate.net](#) [researchgate.net]
- 16. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 17. [researchgate.net](#) [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical properties of Hydroxymetronidazole-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b588367#physical-and-chemical-properties-of-hydroxymetronidazole-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com